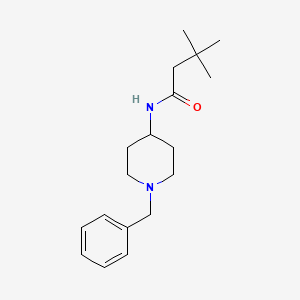

N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide

Overview

Description

N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide, also known as NBD, is a chemical compound that belongs to the class of psychoactive drugs known as designer drugs. NBD is a synthetic analog of the opioid analgesic fentanyl, which is used to treat severe pain. NBD has been found to have potent analgesic properties, and it has been studied extensively in the field of medicinal chemistry.

Scientific Research Applications

Cytochrome P450 Enzymes and Oxidative Metabolism

"N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide" and related compounds have been studied for their interactions with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of various substances. These interactions are critical for understanding the metabolic pathways and potential drug interactions of such compounds. For instance, the study of the metabolism of Lu AA21004, a novel antidepressant, revealed its oxidation to various metabolites through the action of CYP2D6 and other enzymes, highlighting the complexity of drug metabolism and the role of cytochrome P450 enzymes in this process (Hvenegaard et al., 2012).

Anticonvulsant Activity

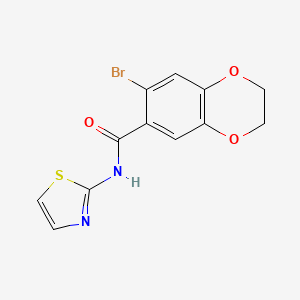

Research into the anticonvulsant properties of compounds based on the piperidine structure, such as those derived from 2-piperidinecarboxylic acid, has shown promise. These studies provide insights into the structural requirements for anticonvulsant activity and the potential for developing new therapeutic agents for epilepsy and related disorders. For example, specific modifications to the N-benzyl series of piperidine derivatives have been shown to enhance their anticonvulsant activity without increasing neurotoxicity, offering pathways for the development of more effective and safer medications (Ho et al., 2001).

Anti-Acetylcholinesterase Activity

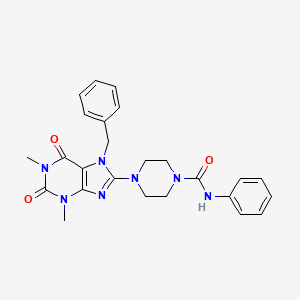

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase (AChE) activity. These findings are crucial for the development of novel treatments for conditions such as Alzheimer's disease, where the inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and memory. One compound, in particular, demonstrated an affinity 18,000 times greater for AChE than for BuChE, marking it as a potential candidate for further development as an antidementia agent (Sugimoto et al., 1990).

Urokinase Receptor Targeting for Cancer Treatment

The virtual screening and biochemical studies targeting the urokinase receptor (uPAR) have identified compounds with potential for treating breast cancer metastasis. These compounds, derived from piperidine structures, have shown the ability to block angiogenesis and inhibit cell growth, suggesting their utility in managing cancer's spread. Such research underscores the importance of targeting specific receptors in cancer treatment and the role of piperidine derivatives in developing new therapeutic strategies (Wang et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide is currently unknown. This compound is structurally similar to known opioids , suggesting that it may interact with opioid receptors in the body. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

Based on its structural similarity to opioids, it is hypothesized that it may bind to and activate opioid receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

The body’s perception of pain is reduced when these receptors are activated .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Opioids generally result in decreased perception of pain, decreased reaction to pain as well as increased pain tolerance by binding to opioid receptors .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-18(2,3)13-17(21)19-16-9-11-20(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGRHQGIIFHIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4544832.png)

![N-{1-[(isopropylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4544839.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4544851.png)

![4-[(2,4-dichlorophenyl)acetyl]morpholine](/img/structure/B4544854.png)

![2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B4544868.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4544873.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4544892.png)

![methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544905.png)

![1-cyclopropyl-7-(4-isopropylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544921.png)

![5-imino-5-({3-[(3-methoxybenzoyl)amino]phenyl}amino)pentanoic acid](/img/structure/B4544929.png)

![4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine](/img/structure/B4544932.png)

![1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4544933.png)